Ald-Ph-amido-PEG4-propargyl
Description
Contextualizing Ald-Ph-amido-PEG4-propargyl within Polyethylene (B3416737) Glycol (PEG) Linker Architectures
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug delivery and bioconjugation. chempep.com Their desirable properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for connecting various molecular entities. chempep.com The use of PEG in biological applications dates back to the 1970s, and since the 1990s, the development of monodisperse PEG linkers with defined molecular weights and a variety of terminal functional groups has allowed for more precise and sophisticated bioconjugation strategies. chempep.com
PEG linkers can be categorized based on their architecture, which includes linear, branched, and multi-arm structures. sigmaaldrich.com2bscientific.com this compound falls under the category of a linear, heterobifunctional PEG linker. "Linear" refers to its straight-chain structure. sigmaaldrich.com "Heterobifunctional" signifies that it possesses two different reactive groups at its ends—the aldehyde and the propargyl group—allowing for the sequential and controlled conjugation of two different molecules. This is in contrast to homobifunctional linkers, which have two identical reactive groups.
The length of the PEG chain is a critical design parameter. The "PEG4" designation in this compound indicates a chain of four repeating ethylene oxide units. The length of the PEG linker can significantly impact the properties of the final conjugate, including its solubility, stability, and in vivo behavior. 2bscientific.com Longer PEG chains can increase hydrophilicity, which can be beneficial for reducing aggregation and improving pharmacokinetic profiles. nih.gov2bscientific.comsygnaturediscovery.com The specific length of the PEG4 chain in this linker represents a balance, providing sufficient spacing and hydrophilicity without being excessively long, which could potentially introduce other challenges.
The table below summarizes the key features of this compound's architecture:
| Feature | Description | Significance in Bioconjugation |
| Aldehyde Group | A terminal -CHO group. | Enables covalent bond formation with amine-containing molecules (e.g., proteins) via reductive amination. tandfonline.comlibretexts.org |
| Phenyl-amido Group | A rigid aromatic amide structure. | Provides structural definition and can influence the linker's stability and interaction with its environment. |
| PEG4 Spacer | Four repeating ethylene oxide units. | Confers hydrophilicity, improves solubility in aqueous environments, and can enhance the pharmacokinetic properties of the conjugate. chempep.comnih.gov |
| Propargyl Group | A terminal alkyne functional group. | A key component for "click chemistry" reactions, allowing for highly efficient and specific conjugation with azide-functionalized molecules. biochempeg.comglenresearch.com |
| Non-cleavable | The linker is designed to remain intact under physiological conditions. | Ensures the linked molecules remain connected until degraded through cellular processes, enhancing stability. targetmol.commedchemexpress.commedchemexpress.comchemondis.comglpbio.comsygnaturediscovery.com |
Foundational Principles of Click Chemistry in Bioconjugation
"Click chemistry" refers to a class of chemical reactions that are rapid, high-yielding, and produce minimal byproducts. capes.gov.brnih.gov These reactions are often bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. libretexts.org This makes them exceptionally well-suited for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. nih.gov
The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). capes.gov.brnih.gov This reaction involves the joining of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and control the regioselectivity, leading exclusively to the 1,4-disubstituted triazole product. nih.gov
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov In the context of bioconjugation, a reducing agent like sodium ascorbate (B8700270) is often used to maintain copper in its active Cu(I) oxidation state. nih.gov The reliability and efficiency of CuAAC have made it a widely used tool for a variety of applications, including the synthesis of antibody-drug conjugates, the labeling of biomolecules for imaging, and the creation of functionalized materials. capes.gov.brnih.govnih.gov The propargyl group of this compound makes it an ideal substrate for CuAAC reactions. medchemexpress.commedchemexpress.comchemondis.commedchemexpress.com
A significant advancement in click chemistry for biological applications was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.org This reaction eliminates the need for a copper catalyst, which can be toxic to living cells. wikipedia.orgnih.gov Instead, SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain. magtech.com.cn This inherent strain in the alkyne is the driving force for the reaction, allowing it to proceed rapidly with an azide without any catalyst. magtech.com.cn
While this compound contains a terminal alkyne and is thus primarily designed for CuAAC, the principles of SPAAC are highly relevant to the broader field of bioconjugation with alkyne-functionalized PEGs. biochempeg.com For applications requiring copper-free conditions, a similar PEG linker containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), would be employed. medchemexpress.comnih.gov These strained alkynes react readily with azides to form stable triazole linkages. The development of SPAAC has greatly expanded the scope of click chemistry in living systems, enabling the labeling and tracking of biomolecules in their native environment. wikipedia.org
The table below compares CuAAC and SPAAC:
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., propargyl group) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Can be cytotoxic due to the copper catalyst, though ligands can mitigate this. tdl.org | Highly biocompatible as it avoids the use of a metal catalyst. |
| Reaction Rate | Generally very fast. | Can be slower than CuAAC, but newer strained alkynes have improved kinetics. nih.gov |
| Applications | Widely used in vitro for bioconjugation and material science. capes.gov.brnih.gov | Preferred for in vivo applications and live-cell imaging. wikipedia.org |
Strategic Importance of Linker Design in Conjugate Chemistry
The design of a linker like this compound involves careful consideration of several factors:
Stability: The linker must be stable enough to remain intact in the systemic circulation, preventing the premature release of the payload, which could lead to off-target toxicity. sygnaturediscovery.comfrontiersin.org Non-cleavable linkers, such as this compound, offer high stability. sygnaturediscovery.com
Solubility and Aggregation: The physicochemical properties of the linker, such as its hydrophilicity, can impact the solubility and aggregation propensity of the entire conjugate. sygnaturediscovery.com The inclusion of a hydrophilic PEG chain, as seen in this compound, is a common strategy to improve these properties. nih.govamericanpharmaceuticalreview.com
Payload Release: For cleavable linkers, the release mechanism is a crucial design element. These linkers are designed to be cleaved by specific enzymes or in response to the acidic environment within tumor cells, ensuring the payload is released at the target site. axispharm.commdpi.com
Drug-to-Antibody Ratio (DAR): The linker chemistry and the conjugation strategy employed can influence the number of drug molecules attached to each antibody (the DAR). americanpharmaceuticalreview.com A well-defined DAR is important for ensuring a homogeneous product with consistent efficacy and safety. americanpharmaceuticalreview.com
Structure
2D Structure
Properties
IUPAC Name |
4-formyl-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-2-8-23-10-12-25-14-15-26-13-11-24-9-7-20-19(22)18-5-3-17(16-21)4-6-18/h1,3-6,16H,7-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOURHNEMIXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Ald Ph Amido Peg4 Propargyl
General Synthetic Routes to Aldehyde-Phenyl-Amide-PEG-Propargyl Scaffolds
The synthesis of complex heterobifunctional linkers like Ald-Ph-amido-PEG4-propargyl is typically achieved through a convergent, multi-step approach that combines pre-functionalized building blocks. This strategy ensures high yields and purity by avoiding incompatible reaction conditions on a single, fully assembled molecule. A plausible and efficient synthetic route begins with a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative, such as an amino-PEG4-alcohol.
The general synthetic scheme can be outlined as follows:
Propargylation of the PEG Spacer: The synthesis initiates with a commercially available or custom-synthesized Amino-PEG4-OH. The hydroxyl group is converted into a propargyl ether. This is typically achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by a nucleophilic substitution reaction with propargyl bromide. google.com This step selectively installs the alkyne functionality on one end of the PEG chain.
Amide Bond Formation: The resulting Amino-PEG4-propargyl intermediate is then coupled with an aldehyde-containing aromatic carboxylic acid. A prime example of such a reagent is 4-formylbenzoic acid. The amide bond is formed using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). axispharm.comnih.gov This reaction connects the phenyl-aldehyde moiety to the PEG spacer via a stable amide linkage, completing the synthesis of the target molecule, this compound.
This modular approach allows for precise control over the introduction of each functional component and facilitates the purification of intermediates at each stage.
| Step | Key Intermediate/Product | Key Reagents | Transformation |
|---|---|---|---|
| 1 | Amino-PEG4-propargyl | Amino-PEG4-OH, Sodium Hydride (NaH), Propargyl Bromide | O-alkylation (Etherification) |
| 2 | This compound | Amino-PEG4-propargyl, 4-formylbenzoic acid, EDC/NHS or HATU | Amide Coupling |
Introduction and Control of Aldehyde and Amide Functionalities
The precise introduction and control of the terminal aldehyde and the internal amide functionalities are critical to the linker's function. The synthetic strategy is designed to incorporate these groups under mild conditions to preserve the integrity of the other functionalities.
Amide Functionality: The amide bond provides a stable connection between the aromatic aldehyde component and the PEG spacer. Its formation is a well-established transformation in organic synthesis. The coupling of the primary amine of Amino-PEG4-propargyl with the carboxylic acid of 4-formylbenzoic acid is typically mediated by carbodiimide (B86325) coupling agents like EDC. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which can then be attacked by the amine. The addition of NHS is common to form a more stable NHS-ester intermediate, which improves reaction efficiency and minimizes side reactions. axispharm.comthermofisher.com The reaction conditions are generally mild (room temperature, neutral to slightly basic pH), ensuring the stability of the propargyl and aldehyde groups.
Aldehyde Functionality: Direct oxidation of a PEG-alcohol to an aldehyde can be challenging, often leading to over-oxidation to a carboxylic acid or requiring harsh reagents that could compromise other parts of the molecule. google.com To circumvent this, the synthetic strategy for this compound employs a building block that already contains the aldehyde group, namely 4-formylbenzoic acid. google.comresearchgate.net By introducing the aldehyde as part of this pre-functionalized aromatic ring, the need for a potentially problematic oxidation step on the PEG chain is eliminated. This ensures that the aldehyde functionality is introduced with high fidelity and is protected from unwanted chemical transformations during the synthesis.
Synthetic Accessibility of PEG4-Propargyl Derivatives
The core of the linker is the PEG4-propargyl moiety, a short, discrete polyethylene glycol chain that provides water solubility and optimal spacing. rsc.org The synthetic accessibility of heterobifunctional PEG4 derivatives is well-documented.
These derivatives can be synthesized from tetraethylene glycol. One hydroxyl group can be selectively protected, while the other is converted to a leaving group (e.g., a tosylate or mesylate). This leaving group can then be displaced by an azide (B81097), which is subsequently reduced to an amine (e.g., via a Staudinger reaction). google.com The protecting group on the other end is then removed, and the resulting free hydroxyl group can be converted to a propargyl ether using propargyl bromide and a base. nih.govresearchgate.net This sequential functionalization provides access to key intermediates like Amino-PEG4-propargyl. The use of discrete oligo(ethylene glycol)s (OEGs) is crucial for producing homogeneous linkers, which is a significant advantage in the synthesis of well-defined bioconjugates like ADCs. nih.gov
| Starting Material | Method | Key Reagents | Resulting Functional Group |
|---|---|---|---|
| PEG-OH | Williamson Ether Synthesis | NaH, Propargyl Bromide | Propargyl Ether |
| HOOC-PEG-OH | Esterification | Propargyl Alcohol, DCC/DMAP | Propargyl Ester |
| HOOC-PEG-OH | Esterification via Alkylation | KOH, Propargyl Bromide | Propargyl Ester nih.gov |
Post-Synthetic Modifications and Functionalization Strategies
Once synthesized, this compound serves as a dual-functionalization reagent, leveraging the orthogonal reactivity of its terminal groups.
Propargyl Group Functionalization (Click Chemistry): The terminal alkyne (propargyl group) is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.fr This reaction allows the linker to be efficiently and selectively coupled to a molecule bearing an azide group, such as a cytotoxic payload for an ADC. nih.gov The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions, and forms a stable triazole linkage, making it ideal for complex bioconjugation scenarios. nih.govnih.gov
Aldehyde Group Functionalization (Bioconjugation): The aldehyde group at the other end of the linker is used for conjugation to biomolecules, typically proteins or antibodies. It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein, to form an initial imine (Schiff base). google.comscholaris.ca This imine bond can be subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). scholaris.ca The reactivity of the aldehyde can be controlled by pH; selective reaction with the N-terminal amine of a protein can often be achieved at a slightly acidic pH (around 5-6), taking advantage of the difference in pKa values between N-terminal and lysine amines. scholaris.caaxispharm.com Alternatively, the aldehyde can react with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively.
This dual reactivity allows for a controlled, stepwise assembly of complex bioconjugates, where the linker is first attached to a payload via click chemistry and the resulting conjugate is then attached to an antibody via aldehyde chemistry, or vice versa.
Reactivity Profiles and Mechanistic Investigations of Ald Ph Amido Peg4 Propargyl
Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of Ald-Ph-amido-PEG4-propargyl is a readily accessible handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. thermofisher.com This reaction is prized for its high efficiency, specificity, and biocompatibility under a range of conditions. bachem.com
Reaction Kinetics and Efficiency in Aqueous and Organic Media
The kinetics of CuAAC reactions are significantly influenced by the solvent system and the nature of the copper-coordinating ligand. While specific kinetic data for this compound is not extensively documented in dedicated studies, the reactivity of similar propargyl-PEG derivatives provides valuable insights.
Generally, CuAAC reactions are robust and can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMSO and THF. acs.org The use of a polar organic solvent such as DMSO can be beneficial, particularly when using less water-soluble ligands like Tris(benzyltriazolylmethyl)amine (TBTA), as it enhances the solubility of the catalyst complex and can lead to higher reaction yields. plos.org For instance, in the bioconjugation of a protein, increasing the DMSO concentration from 10% to 30% resulted in a 13.6% increase in the fluorescence signal of the product, indicating higher reaction efficiency. plos.org
Table 1: Representative Second-Order Rate Constants for CuAAC of Terminal Alkynes in Different Media
| Alkyne | Azide (B81097) | Solvent | Catalyst System | Rate Constant (M⁻¹s⁻¹) |
| Propargyl Amine | Benzyl (B1604629) Azide | Water/t-BuOH | Cu(I) | Qualitatively fast |
| Propargyl-PEG Derivative | Azido-functionalized molecule | Aqueous Buffer | Cu(II)/Ascorbate (B8700270) | Varies with ligand |
| Phenylacetylene | Benzyl Azide | DMSO/H₂O | Cu(I) | ~10² - 10³ |
Note: The data presented are for analogous systems and serve to illustrate the general kinetic profiles. Specific rates for this compound may vary.
Chemoselectivity and Orthogonality in Multi-Functional Systems
A key advantage of the this compound linker is the orthogonal reactivity of its aldehyde and alkyne groups. This allows for the sequential and selective modification of the molecule. The CuAAC reaction is highly chemoselective, meaning the copper-activated alkyne will react specifically with an azide, leaving other functional groups, including the aldehyde, untouched. acs.org Similarly, the aldehyde can be selectively targeted with aminooxy or hydrazide compounds without cross-reactivity with the alkyne. beilstein-journals.org
This orthogonality is crucial for the construction of complex, multifunctional conjugates. For example, a molecule containing both an aldehyde and an alkyne can first undergo CuAAC to attach one moiety, and then the resulting product can be subjected to oxime or hydrazone ligation to introduce a second, different functionality. beilstein-journals.orgresearchgate.net This stepwise approach allows for precise control over the final structure of the conjugate. The stability of the resulting triazole ring from CuAAC and the oxime/hydrazone bond under different conditions further enhances the utility of this linker in creating well-defined molecular architectures. beilstein-journals.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathways with Cyclic Azides
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, which is particularly advantageous for in vivo applications where copper toxicity is a concern. nih.gov This reaction typically involves a strained cyclooctyne (B158145) reacting with an azide. However, the terminal alkyne of this compound can also participate in SPAAC, albeit with different kinetics, when reacted with a strained azide.
Comparison of Reaction Rates and Bioorthogonality with CuAAC
In general, SPAAC reactions involving terminal alkynes are significantly slower than CuAAC. acs.org The rate of SPAAC is highly dependent on the nature of the strained partner. For terminal alkynes, a reaction with a strained azide would be necessary to achieve reasonable kinetics. The bioorthogonality of SPAAC is a major advantage, as it avoids the use of a potentially toxic metal catalyst. nih.gov However, some strained alkynes have been shown to have off-target reactivity with thiols, which can be a concern in biological systems. nih.gov CuAAC, when performed with appropriate ligands and under controlled conditions, can also be highly biocompatible. plos.org
A direct comparison of reaction rates shows that CuAAC is generally orders of magnitude faster than SPAAC for terminal alkynes. acs.org For example, CuAAC reactions can have second-order rate constants in the range of 1 to 100 M⁻¹s⁻¹, while SPAAC reactions with terminal alkynes are much slower. acs.org
Table 2: General Comparison of CuAAC and SPAAC for Terminal Alkynes
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (1 - 100 M⁻¹s⁻¹) | Slow (significantly lower than CuAAC) |
| Bioorthogonality | Good with appropriate ligands | Excellent (no metal catalyst) |
| Reactants | Terminal Alkyne + Azide | Terminal Alkyne + Strained Azide |
| Side Reactions | Potential for protein oxidation by Cu(I) | Potential for thiol-yne side reactions with some strained alkynes |
Optimization for Catalyst-Free Bioconjugation and In Situ Reactions
To enhance the utility of terminal alkynes like that in this compound for catalyst-free bioconjugation, several strategies can be employed. The primary approach is the use of highly reactive, strained azide partners. The rate of SPAAC can be significantly influenced by the structure of the azide and the reaction conditions. researchgate.net
Factors that can be optimized include:
Solvent: The choice of buffer and the presence of organic co-solvents can influence reaction rates. For example, some studies have shown that HEPES buffer can lead to faster SPAAC reactions compared to PBS. researchgate.net
pH: The pH of the reaction medium can also affect the rate of SPAAC, with higher pH values generally leading to faster reactions in some buffer systems. researchgate.net
Temperature: Increasing the temperature can enhance the reaction rate, although this may not always be feasible for biological applications. researchgate.net
Micellar Catalysis: The use of surfactants to form micelles can dramatically increase the rate of SPAAC between hydrophobic reactants by concentrating them in the micellar core. acs.org
For in situ applications, the bioorthogonality of SPAAC is paramount. The absence of a copper catalyst makes it well-suited for labeling and conjugation in living cells and organisms. nih.gov
Benzyl Aldehyde Reactivity in Covalent Adaptable Networks and Ligations
The benzyl aldehyde group of this compound provides a versatile handle for forming covalent bonds, particularly through hydrazone and oxime ligations. These reactions are key to the formation of covalent adaptable networks (CANs), which are materials with dynamic and reversible crosslinks. nih.gov
The reaction of the aldehyde with a hydrazine (B178648) forms a hydrazone bond, while reaction with an aminooxy compound yields a more stable oxime bond. nih.gov These ligations are generally rapid at or near physiological pH, and their kinetics can be influenced by catalysts and the structure of the reactants. nih.govddmckinnon.com Aromatic aldehydes, such as the benzyl aldehyde in the target molecule, are highly reactive in these ligations. nih.gov
The reversible nature of the hydrazone bond, in particular, allows for the creation of self-healing and injectable hydrogels. ddmckinnon.comnih.gov The mechanical properties of these networks, such as their stiffness and stress relaxation behavior, can be tuned by controlling the crosslink density and the kinetics of the bond exchange. nih.gov
Table 3: Kinetic Data for Benzaldehyde-Based Ligations and Properties of Resulting Covalent Adaptable Networks
| Ligation Type | Reactants | Catalyst | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Resulting Network Property |
| Hydrazone | Benzaldehyde (B42025) + 6-Hydrazinopyridyl-peptide | Aniline (100 mM) | 170 ± 10 | Tunable viscoelasticity, self-healing |
| Oxime | Benzaldehyde + Aminooxyacetyl-peptide | Aniline (100 mM) | 8.2 ± 1.0 | Higher hydrolytic stability than hydrazones |
| Hydrazone | Benzaldehyde + Phenylhydrazine | 2-(aminomethyl)benzimidazole | 9.0-fold rate enhancement over uncatalyzed | Dynamic mechanical properties |
Note: The data presented are for reactions with benzaldehyde and analogous nucleophiles, which are expected to have similar reactivity to the aldehyde moiety in this compound.
Amide Bond Stability and Hydrolytic Resistance in Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. The linker must remain intact in systemic circulation to prevent premature drug release, which could lead to off-target toxicity and reduced therapeutic efficacy. This compound is categorized as a non-cleavable linker, a class designed specifically for high stability. glpbio.comfujifilm.commedchemexpress.comtargetmol.com This inherent stability is primarily attributed to the robustness of its constituent chemical bonds, particularly the amide bond.
The core of this compound's stability lies in its phenyl-amide (benzamide) structure. Amide bonds are generally resistant to hydrolysis under physiological conditions (pH ~7.4). The stability of the amide bond in this linker ensures that the conjugate does not prematurely break down in the bloodstream. As a non-cleavable linker, it is not designed to be sensitive to specific physiological triggers like pH changes or the presence of certain enzymes in the circulation. glpbio.comglpbio.com
Instead of relying on chemical or enzymatic cleavage of the linker itself, the release mechanism for payloads attached via non-cleavable linkers like this compound is predicated on the complete proteolytic degradation of the antibody component. fujifilm.com After an ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the lysosome, the rich environment of proteases degrades the antibody, leading to the release of the linker-payload complex. This mechanism ensures that the cytotoxic agent is released primarily within the target cell, maximizing its therapeutic effect while minimizing systemic exposure.
Table 1: Comparative Stability Profiles of Linker Types
| Feature | Non-Cleavable Linkers (e.g., this compound) | Cleavable Linkers |
| Primary Release Mechanism | Proteolytic degradation of the antibody within the lysosome. glpbio.comfujifilm.com | Hydrolysis (acid-labile), reduction, or enzymatic cleavage. glpbio.comglpbio.com |
| Stability in Circulation | High; designed to be stable and resist hydrolysis. glpbio.comsmolecule.com | Variable; designed to be stable at pH 7.4 but cleave under specific conditions. |
| Key Bond Type | Stable amide bonds. smolecule.com | Hydrazones, disulfides, peptides. |
| Released Moiety | Amino acid-linker-drug complex. | Typically the unmodified drug. |
| Dependence on pH/Enzymes | Low (for linker cleavage). | High (dependent on linker type). |
Advanced Bioconjugation Applications of Ald Ph Amido Peg4 Propargyl
Conjugation to Biomolecules for Molecular Probes and Functional Assays
The dual reactivity of Ald-Ph-amido-PEG4-propargyl makes it an exceptional reagent for the precise modification of biomolecules. The aldehyde and propargyl groups serve as orthogonal handles, allowing for sequential or directed conjugation reactions to create sophisticated molecular probes and tools for functional assays.
Site-specific modification of proteins and peptides is critical for creating homogeneous conjugates with predictable properties, a significant challenge in the development of therapeutics like antibody-drug conjugates (ADCs). fujifilm.com this compound facilitates such precision through its distinct reactive ends.
The aldehyde group can be chemoselectively reacted with molecules containing hydrazide or aminooxy functionalities. lumiprobe.combroadpharm.com This reaction is highly specific and can be directed to a unique site on a protein, such as the N-terminus or a specifically introduced ketone or aldehyde group, to form a stable hydrazone or oxime linkage.
Once the linker is attached to the protein via its aldehyde end, the terminal propargyl group becomes available for further modification. This alkyne handle is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comaffinanotech.com This reaction allows for the efficient and specific attachment of a second molecule containing an azide (B81097) group, such as a fluorescent dye, a cytotoxic drug payload, or another protein. This two-step approach ensures a high degree of control over the conjugation site and the stoichiometry of the final product. The development of such site-specific conjugation methods is a promising avenue for improving the design of next-generation ADCs and other protein conjugates. fujifilm.com
The utility of this compound extends to the modification of nucleic acids and oligonucleotides. The propargyl group is particularly valuable for this application, as it can be incorporated into an oligonucleotide during solid-phase synthesis. google.com Following synthesis, the alkyne-modified oligonucleotide can be functionalized via CuAAC with any azide-bearing molecule. google.com
This strategy allows for the attachment of a wide range of functionalities to nucleic acids, including:
Fluorescent Probes: For tracking and imaging applications in cellular biology.
Therapeutic Agents: For targeted delivery in gene therapy or antisense applications.
Delivery Vehicles: Such as cell-penetrating peptides to enhance cellular uptake.
The aldehyde-alkyne-amine (A³) coupling reaction, a multicomponent reaction, further highlights the versatility of the propargyl and aldehyde motifs in creating diverse and complex molecular architectures for medicinal chemistry and proteomics. acs.orgnih.gov
Surface Functionalization and Immobilization Strategies for Biosensors and Diagnostics
The development of advanced biosensors and diagnostic platforms often relies on the stable and oriented immobilization of biomolecules onto a solid support. This compound provides an effective means to achieve this.
The aldehyde functionality can be used to covalently attach the linker to surfaces that have been pre-functionalized with hydrazide or aminooxy groups. broadpharm.com This initial immobilization step leaves the propargyl group exposed and available for a subsequent click reaction. An azide-modified biomolecule of interest (e.g., an antibody, enzyme, or oligonucleotide probe) can then be "clicked" onto the surface.
This immobilization strategy offers several advantages:
Covalent and Stable Attachment: Ensures minimal leaching of the biomolecule from the surface.
Oriented Immobilization: By controlling the attachment chemistry, biomolecules can be immobilized in a specific orientation that preserves their biological activity.
Reduced Non-specific Binding: The hydrophilic PEG4 spacer helps to create a biocompatible surface that resists the non-specific adsorption of other proteins or molecules from the sample matrix. nih.gov
These features are crucial for developing sensitive and reliable biosensors for a variety of diagnostic applications, from detecting disease biomarkers to monitoring environmental toxins. This approach has been used to functionalize nanoparticles with ligands for subsequent click chemistry reactions. acs.org
Design of Targeted Molecular Delivery Systems
A primary application of this compound is in the construction of targeted molecular delivery systems, particularly antibody-drug conjugates (ADCs). medchemexpress.comchemondis.comfujifilm.comtargetmol.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen. fujifilm.com The linker connecting the antibody and the drug is a critical component that influences the efficacy, stability, and pharmacokinetic profile of the ADC. fujifilm.comgoogle.com
Many potent cytotoxic drugs used as ADC payloads are highly hydrophobic. Covalently attaching them to an antibody can lead to aggregation and poor solubility. The inclusion of a hydrophilic PEG spacer in the linker is a widely adopted strategy to mitigate this issue. nih.gov
The properties of the linker have a profound impact on the pharmacokinetic (PK) profile of an ADC. fujifilm.com this compound is classified as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream. medchemexpress.comtargetmol.com This stability is crucial for ensuring that the cytotoxic payload is not prematurely released before the ADC reaches its target cancer cell, which could lead to systemic toxicity.
The PEGylation provided by the PEG4 spacer also plays a key role in modulating the PK profile. nih.gov PEGylation is known to:
Increase Circulation Half-Life: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, allowing the ADC to circulate in the body for a longer period and increasing its chance of reaching the tumor site. nih.gov
Reduce Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially reducing immune responses.
By providing a stable linkage and favorable solubility and steric properties, this compound helps to create ADCs with improved PK/PD profiles, leading to better efficacy and a wider therapeutic window. fujifilm.com
Role in Antibody Drug Conjugate Adc Development
Ald-Ph-amido-PEG4-propargyl as a Non-Cleavable Linker in ADC Architecture
Non-cleavable linkers are designed to remain intact until the entire ADC is proteolytically degraded within the target cell. acs.org this compound falls into this category, providing a stable connection between the antibody and the cytotoxic payload. medchemexpress.com This class of linkers is distinguished from cleavable linkers, which are designed to release the drug upon encountering specific conditions within the tumor microenvironment or inside the cell, such as changes in pH, redox potential, or the presence of certain enzymes. biochempeg.comnih.gov
The primary advantage of using non-cleavable linkers is their enhanced stability in the systemic circulation. creativebiolabs.netadcreview.com This stability is crucial for minimizing the premature release of the potent cytotoxic payload into the bloodstream, which could otherwise lead to off-target toxicity and a narrower therapeutic window. Research and clinical data have indicated that ADCs with non-cleavable linkers often exhibit superior performance and tolerance in vivo compared to their cleavable counterparts due to this increased plasma stability. creativebiolabs.netcreative-biolabs.com By resisting cleavage outside of the target cells, non-cleavable linkers can increase the specificity of drug release, ensuring that the cytotoxic agent is delivered primarily to the intended cancer cells. creativebiolabs.net This improved stability can lead to a better therapeutic index, which is a measure of a drug's beneficial effects at a dose that is tolerated by the patient. biochempeg.comcreativebiolabs.net
ADCs constructed with non-cleavable linkers like this compound rely on a specific, cell-mediated process for drug release. biochempeg.com The mechanism is initiated after the ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis. acs.orgcreativebiolabs.net Following internalization, the ADC is trafficked to the lysosome, an organelle containing a variety of potent digestive enzymes. creativebiolabs.netcreative-biolabs.com
Inside the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids. proteogenix.sciencecreative-biolabs.comproteogenix.science Because the non-cleavable linker is resistant to this enzymatic digestion, the cytotoxic payload is released from the degraded antibody, but it remains attached to the linker and a single amino acid residue from the conjugation site. proteogenix.sciencebiochempeg.com This drug-linker-amino acid complex is the ultimate active metabolite that exerts the cytotoxic effect, leading to the death of the cancer cell. biochempeg.com This release mechanism makes the efficacy of such ADCs highly dependent on the biology of the target cell, specifically its ability to internalize and proteolytically process the antibody. biochempeg.comcreativebiolabs.net
Site-Specific Conjugation Strategies for Homogeneous ADCs Utilizing Alkyne Functionality
A major challenge in ADC development has been the production of homogeneous conjugates. nih.gov Traditional conjugation methods often target naturally occurring amino acids like lysine (B10760008) or cysteine, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. nih.gov The propargyl group (an alkyne) in the this compound linker is specifically included to enable modern, site-specific conjugation methods that overcome these limitations. medchemexpress.commedchemexpress.com
To utilize the alkyne functionality of the linker for precise conjugation, the antibody must be engineered to possess a complementary reactive group at a specific, predetermined location. nih.gov This is achieved through several advanced techniques:
Engineered Cysteine Residues: Specific amino acids in the antibody sequence can be mutated to cysteines. These engineered cysteines provide reactive thiol groups at desired locations for linker attachment, away from the antigen-binding site.
Unnatural Amino Acid (UAA) Incorporation: UAAs with bioorthogonal functional groups, such as an azide (B81097), can be incorporated into the antibody's polypeptide chain during its production in host cells. researchgate.net This places a unique chemical handle at a precise location on the antibody.
By engineering an azide group onto the antibody, the alkyne on the this compound linker can be attached with high specificity using azide-alkyne "click" chemistry. researchgate.netbioglyco.com
The terminal alkyne group of this compound is a key reagent for click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com This reaction forms a highly stable triazole linkage between the alkyne-containing linker and an azide-modified antibody. axispharm.com
The benefits of using click chemistry for ADC conjugation include:
High Specificity and Bioorthogonality: The reaction is highly selective and occurs under mild, aqueous conditions without interfering with the native functional groups in the antibody.
Precise DAR Control: Because the conjugation occurs only at the specifically engineered sites, the number of drug molecules attached per antibody is precisely controlled. This results in a homogeneous ADC population with a well-defined DAR (e.g., DAR 2 or DAR 4), leading to consistent product quality and predictable behavior in vivo. nih.gov
This level of control over the ADC's composition is critical for optimizing its therapeutic properties and ensuring batch-to-batch consistency.
Impact of PEG4 Spacer Length and Aldehyde-Phenyl-Amide Moiety on ADC Characteristics
The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a common strategy in ADC design to mitigate the hydrophobicity of many cytotoxic payloads. rsc.org The "PEG4" designation indicates a chain of four repeating ethylene (B1197577) glycol units. This spacer can influence several key ADC attributes:
Pharmacokinetics and Efficacy: The length of the PEG spacer has been shown to have a substantial impact on the ADC's pharmacokinetics, biodistribution, and tolerability. While longer PEG chains (e.g., PEG8, PEG12) can sometimes lead to better survival rates and lower toxicity by reducing clearance, even shorter PEG spacers like PEG4 can improve efficacy compared to ADCs with no PEG spacer at all. vectorlabs.com The optimal PEG length is often determined empirically for each specific ADC.
The table below summarizes findings from a study comparing the effects of different PEG spacer lengths on the tolerability and efficacy of a DAR8 ADC, illustrating the critical role of the PEG moiety.
| PEG Spacer Length | Single Dose Tolerability (% Weight Change) | Efficacy (Tumor Growth) |
| No PEG | Significant weight loss | Rapid tumor breakthrough |
| PEG4 | Significant weight loss | Improved efficacy over no PEG |
| PEG8 | Relatively stable weight | Efficacy rescued |
| PEG12 | Relatively stable weight | Efficacy rescued |
| PEG24 | Relatively stable weight | Efficacy rescued |
This table is a representation of data found in scientific literature demonstrating the general trends of PEG spacer length on ADC characteristics.
Influence on Hydrophilicity and Immunogenicity of ADCs
A significant challenge in ADC design is the inherent hydrophobicity of many potent cytotoxic payloads. adcreview.com When conjugated to an antibody, these hydrophobic drugs can induce aggregation, which leads to rapid clearance from circulation, reduced tumor penetration, and potential immunogenicity. rsc.org The this compound linker directly mitigates these issues through its integrated 4-unit PEG spacer.
Polyethylene glycol is a hydrophilic, flexible, and biologically inert polymer that can significantly improve the solubility and stability of ADCs. molecularcloud.org The PEG4 moiety in the linker acts as a "hydrophilicity reservoir," effectively masking the hydrophobic nature of the payload. researchgate.net It achieves this by forming a "hydration shell" around the drug, which helps to prevent nonspecific hydrophobic interactions and subsequent aggregation. molecularcloud.org This enhancement in solubility allows for the successful conjugation of more hydrophobic payloads and can enable a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC. adcreview.commolecularcloud.org
By reducing aggregation, the PEG linker also plays a role in minimizing the immunogenicity of the ADC. rsc.orgbiochempeg.com Protein aggregates are known to be potent triggers of immune responses. The "stealth effect" of PEG helps shield potential epitopes on the payload or linker from immune recognition, further reducing the risk of the ADC being neutralized by the patient's immune system. rsc.org Research has shown that even small PEG units can have a substantial impact on the pharmacokinetic properties of antibody conjugates, leading to longer circulation half-lives and improved in vivo performance. researchgate.netnih.gov
The benefits of incorporating PEG linkers have been demonstrated in comparative studies. For instance, research on affibody-drug conjugates showed that the inclusion of PEG chains significantly prolonged circulation half-life and improved therapeutic outcomes in animal models compared to conjugates with non-PEG linkers. nih.govmdpi.com
| Conjugate | PEG Moiety | Relative Half-Life Extension | Relative In Vitro Cytotoxicity Reduction | Key Finding |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE | None | 1.0x (Baseline) | 1.0x (Baseline) | Short half-life limits tumor accumulation. mdpi.com |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5x | 4.5x | PEG insertion significantly improves half-life. nih.govmdpi.com |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2x | 22.0x | Longer PEG chain maximizes therapeutic ability despite reduced in vitro potency. nih.govmdpi.com |
Data is based on a study of affibody-drug conjugates and is presented to illustrate the principle of PEG linker effects. The specific values are relative to the non-PEGylated conjugate. nih.govmdpi.com
Design of Multi-Payload and Branched Linker Systems for Enhanced Therapeutic Efficacy
To enhance the potency of ADCs and overcome mechanisms of tumor resistance, researchers are developing more complex architectures, such as branched and multi-payload systems. rsc.orgnih.gov this compound is well-suited for these advanced designs due to its distinct functional handles—an aldehyde group for initial conjugation and a propargyl group for subsequent modifications via click chemistry. medchemexpress.com
Branched linkers are designed to increase the number of payload molecules attached to a single conjugation site on the antibody, thereby achieving a high DAR (e.g., 6 or 8) with minimal modification of the antibody itself. rsc.orgnih.gov This strategy can lead to enhanced ADC efficacy. rsc.org The PEG4 component of the linker is critical in this context, as it provides necessary spacing between the multiple payload molecules, the linker scaffold, and the antibody surface. nih.gov This spacing can prevent steric hindrance that might otherwise interfere with antigen binding or the action of lysosomal enzymes required to release the payload inside the cancer cell. nih.gov Studies have shown that the length of the spacer in a branched linker critically affects the cytotoxic activity of the resulting ADC. nih.gov Multi-arm PEG derivatives are specifically used to increase drug loading capacity for this purpose. huatengsci.com
Furthermore, the concept of multi-payload ADCs, which carry two different cytotoxic drugs on the same antibody, is an emerging strategy to tackle tumor heterogeneity and drug resistance. nih.gov Such constructs can deliver drugs with complementary mechanisms of action to the same cancer cell, potentially leading to synergistic anti-tumor effects. nih.govnih.gov The modular nature of this compound, with its orthogonal reactive groups, facilitates the assembly of these complex ADCs. For example, the aldehyde could be used to attach the linker to the antibody, while the propargyl group serves as an attachment point for an azide-modified payload. This allows for the precise, site-specific construction of homogeneous ADCs carrying multiple or different types of drugs. rsc.orghuatengsci.com
| Design Strategy | Key Component | Role of this compound Component | Therapeutic Goal |
|---|---|---|---|
| Branched Linker ADC | Multi-arm scaffold | PEG4 Spacer: Provides spatial separation between payloads and antibody, mitigating steric hindrance. nih.gov | Increase Drug-to-Antibody Ratio (DAR) for enhanced potency. rsc.org |
| Multi-Payload ADC | Two or more distinct payloads | Propargyl Group: Enables modular, orthogonal attachment of different azide-modified payloads via click chemistry. medchemexpress.com | Overcome drug resistance and achieve synergistic effects. nih.gov |
Integration into Advanced Materials and Nanotechnology
Fabrication of Polymeric Systems and Hydrogels through Click Chemistry
The propargyl group of Ald-Ph-amido-PEG4-propargyl is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency, specificity, and biocompatibility make it an ideal method for creating well-defined polymeric networks and hydrogels. mdpi.com By reacting with multi-azide crosslinkers, this compound can participate in the formation of three-dimensional hydrogel networks. The resulting triazole linkage is highly stable, contributing to the mechanical integrity of the hydrogel. mdpi.com
The versatility of this approach allows for the incorporation of various azide-functionalized polymers, leading to hydrogels with tailored properties. For instance, the molecular weight and architecture of the azide-containing polymer can be varied to control the crosslinking density, which in turn influences the hydrogel's mechanical strength, swelling behavior, and pore size.
Engineering of Responsive and Degradable Hydrogels
The aldehyde group of this compound provides a secondary handle for chemical modification, enabling the engineering of hydrogels with responsive and degradable properties.
pH-Responsive Hydrogels: The aldehyde can form Schiff bases with amine-containing molecules. These imine bonds are reversible and susceptible to hydrolysis under acidic conditions. mdpi.com This characteristic can be exploited to create pH-responsive hydrogels. For example, by crosslinking an amine-functionalized polymer with this compound, a hydrogel can be formed that is stable at physiological pH but degrades in an acidic environment, such as that found in tumor tissues or intracellular compartments. mdpi.com This triggered degradation can be used for the targeted release of encapsulated therapeutics.
Degradable Hydrogels: Beyond pH-responsive linkages, the bifunctionality of this compound allows for the incorporation of biodegradable components into the hydrogel network. For instance, peptide sequences sensitive to specific enzymes can be functionalized with azides and integrated into the hydrogel via click chemistry. nih.gov The degradation of the hydrogel would then be dictated by the presence of the target enzyme, allowing for cell-mediated degradation and release of therapeutic agents. nih.gov Furthermore, ester groups can be introduced into the cross-linked network, rendering the hydrogel susceptible to hydrolytic degradation. researchgate.net The rate of this degradation can be tuned by altering the chemical structure of the crosslinker. nih.gov
Below is a table summarizing the properties of hydrogels synthesized using bifunctional PEG linkers analogous to this compound:
| Hydrogel System | Crosslinking Chemistry | Key Feature | Tunable Properties | Potential Application |
| 4-arm PEG-azide + dialkyne-peptide | CuAAC | Enzymatically degradable | Mechanical properties, degradation rate | Tissue engineering, controlled drug release |
| Aldehyde-hyaluronic acid + N-carboxyethyl chitosan | Schiff base formation | pH-responsive | Gelation time, mechanical strength | Targeted drug delivery |
| Azide-functionalized PEG + bis(DIFO3)-crosslinker | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Biocompatible, in situ forming | Stiffness, adhesive ligand density | Cell encapsulation, regenerative medicine |
| Norbornene-functionalized PEG + tetrazine-crosslinker | Inverse electron demand Diels-Alder (iEDDA) | High stability | Hydrolytic degradation rate | Long-term scaffolds, multi-modal drug release |
Surface Coating and Biocompatible Scaffold Development
The ability to functionalize surfaces with this compound opens avenues for creating biocompatible coatings and advanced tissue engineering scaffolds. researchgate.net The propargyl group can be used to "click" the molecule onto azide-modified surfaces, while the aldehyde group remains available for the immobilization of biomolecules. mdpi.com
This dual functionality is particularly valuable in the development of bioactive scaffolds that can mimic the extracellular matrix. For instance, a scaffold material could be coated with this compound. Subsequently, cell-adhesive peptides containing an amine group (e.g., RGD sequences) can be covalently attached via the aldehyde functionality. This approach allows for precise control over the spatial presentation of biological cues, which can significantly influence cell adhesion, proliferation, and differentiation. nih.gov
Development of Functionalized Nanoparticles for Targeted Applications
This compound can be employed to functionalize the surface of nanoparticles, enhancing their therapeutic potential. nih.gov The PEG spacer provides a hydrophilic shield, which can reduce non-specific protein adsorption and prolong circulation time in the bloodstream. researchgate.net
The terminal functional groups allow for a two-pronged approach to nanoparticle modification. The propargyl group can be used to attach the linker to azide-bearing nanoparticles or to conjugate azide-tagged imaging agents. irjweb.com Concurrently, the aldehyde group can be used to attach targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. qub.ac.uk This dual functionalization enables the creation of theranostic nanoparticles that can both visualize and treat diseases with high specificity. acs.org
The table below outlines strategies for nanoparticle functionalization using bifunctional linkers:
| Nanoparticle System | Linker Functional Groups | Conjugation Strategy | Application |
| Gold Nanoparticles | Alkyne, Carboxylic acid | Alkyne for surface attachment, acid for bioconjugation | Chemical sensing, diagnostics |
| Polymeric Nanoparticles | Aldehyde, PEG | Aldehyde for surface attachment of dyes/ligands | Targeted drug delivery, bioimaging |
| Magnetic Nanoparticles | NHS ester, PEG | NHS ester for antibody conjugation | Targeted drug delivery, MRI contrast agent |
Self-Assembly of Amphiphilic Conjugates for Controlled Architectures
By conjugating a hydrophobic molecule to the aldehyde or propargyl terminus of this compound, an amphiphilic molecule can be created. Such amphiphiles can self-assemble in aqueous environments to form various controlled architectures, such as micelles or vesicles. researchgate.netrsc.org
The hydrophilic PEG chain forms the outer corona of the self-assembled structure, ensuring stability in aqueous media, while the hydrophobic moiety forms the core. mdpi.com This core can serve as a reservoir for hydrophobic drugs, which would otherwise have poor solubility. The propargyl group, if not used for the hydrophobic conjugation, remains available on the surface of the micelle for further functionalization, for example, with targeting ligands via click chemistry. nih.gov This strategy allows for the development of drug delivery vehicles with high drug loading capacity and targeted delivery capabilities. mdpi.com
Emerging Research Directions and Future Prospects of Ald Ph Amido Peg4 Propargyl
Innovations in Linker Design and Functional Group Orthogonality
The design of linkers like Ald-Ph-amido-PEG4-propargyl is a dynamic field, with ongoing innovations aimed at enhancing the performance and precision of bioconjugates. A key aspect of its utility lies in the orthogonality of its functional groups—the aldehyde and the propargyl group—which allows for sequential and specific chemical modifications.
The aldehyde group provides a reactive handle for conjugation with molecules bearing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone linkages, respectively. This reaction is highly specific and can be performed under mild physiological conditions. On the other end, the propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." axispharm.com This reaction's high efficiency, specificity, and biocompatibility make it ideal for attaching azide-modified molecules. nih.govacs.org
Innovations in this area focus on several key aspects:
Introducing Cleavable Moieties: Although this compound is a non-cleavable linker, a significant area of innovation involves the incorporation of cleavable units within the linker structure. These units can be designed to be sensitive to specific physiological conditions, such as pH, redox potential, or the presence of certain enzymes, allowing for controlled release of the payload at the target site.
Expanding the Orthogonal Chemistry Toolkit: While the aldehyde/propargyl combination is robust, researchers are continuously developing new bioorthogonal reaction pairs. nih.govoregonstate.edu Future iterations of such linkers might incorporate alternative functional groups to enable even more complex, multi-step conjugation strategies. nih.gov For instance, the incorporation of a third unique reactive group would permit the attachment of an additional molecular entity, such as an imaging agent or a second therapeutic payload.
The principle of functional group orthogonality is paramount in the design of next-generation bioconjugates, enabling the precise assembly of multifaceted molecular constructs. nih.gov
| Feature | Description | Potential Innovations |
| Aldehyde Group | Reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone bonds. | Development of novel aldehyde surrogates with enhanced stability or reactivity profiles. |
| PEG4 Spacer | Enhances solubility, reduces immunogenicity, and provides spatial separation. purepeg.com | Variation of PEG chain length to optimize pharmacokinetics and steric effects. purepeg.com |
| Propargyl Group | Enables highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC). axispharm.com | Integration with other "click" chemistry modalities for expanded conjugation possibilities. |
| Orthogonality | Allows for sequential, controlled conjugation of different molecules without cross-reactivity. nih.gov | Introduction of a third orthogonal handle for tri-functional linkers. |
High-Throughput Screening and Combinatorial Approaches in Conjugate Synthesis
The development of new bioconjugates, particularly ADCs, often requires the screening of numerous combinations of antibodies, linkers, and payloads to identify the optimal construct. theprismlab.org High-throughput screening (HTS) and combinatorial approaches are becoming indispensable for accelerating this process. njbio.com
In the context of this compound, combinatorial synthesis would involve creating a library of conjugates where one or more components are varied. For example, a single antibody could be conjugated to a diverse set of payloads using this linker, or conversely, a single payload could be attached to a panel of different antibodies.
HTS platforms can then be employed to rapidly evaluate these libraries for key properties such as:
Conjugation Efficiency and Stability: Automated analytical techniques can quickly assess the drug-to-antibody ratio (DAR) and the stability of the conjugate under physiological conditions. biointron.comnih.gov
Target Binding and Internalization: Screening assays can determine if the conjugation process has adversely affected the antibody's ability to bind to its target antigen and be internalized by the cell.
Cytotoxicity: The potency of the conjugated payload can be evaluated across various cell lines in a high-throughput manner. theprismlab.org
These approaches not only accelerate the discovery of lead candidates but also provide valuable structure-activity relationship (SAR) data that can inform future linker and conjugate design. njbio.comalphathera.com
| Screening Parameter | High-Throughput Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry, HPLC | To quantify the number of payload molecules per antibody and ensure homogeneity. biointron.comnih.gov |
| Conjugate Stability | Incubation in serum followed by analytical characterization | To assess the stability of the linker and payload attachment over time. theprismlab.org |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the antibody retains its binding affinity after conjugation. |
| In Vitro Cytotoxicity | Cell-based viability assays | To determine the potency of the conjugate against target and non-target cells. theprismlab.org |
Computational Modeling and Machine Learning in Rational Design of Aldehyde-PEG-Propargyl Conjugates
Computational modeling and machine learning (ML) are emerging as powerful tools in the rational design of bioconjugates, offering the potential to predict the properties of novel constructs and guide synthetic efforts. digitellinc.com These in silico approaches can significantly reduce the time and resources required for experimental screening. digitellinc.com
For conjugates incorporating this compound, computational methods can be applied to:
Model Linker Conformation and Flexibility: Molecular dynamics simulations can provide insights into the conformational landscape of the PEG4 spacer and how it influences the spatial relationship between the antibody and the payload. nih.gov This can be crucial for ensuring that the payload does not interfere with antigen binding.
Identify Optimal Conjugation Sites: While this compound is designed for specific conjugation chemistries, computational models can help predict how conjugation at different sites on an antibody might affect its structure and function.
Machine learning models, trained on existing datasets of bioconjugate properties, can further enhance these predictive capabilities. vanderbilt.edunih.govmit.eduresearch.google For instance, an ML model could be developed to predict the cytotoxicity of a novel ADC based on the structures of its components, including the linker. researchgate.net As more data on PEGylated conjugates becomes available, the accuracy and predictive power of these models are expected to increase, paving the way for the de novo design of linkers with optimized properties. mit.eduresearchgate.netresearchgate.net
| Computational Approach | Application in Conjugate Design | Predicted Outcome |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the conjugate in a solvent environment. nih.gov | Linker flexibility, payload accessibility, potential for aggregation. digitellinc.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with biological activity. digitellinc.com | Predicting the cytotoxicity or binding affinity of new conjugates. |
| Machine Learning (ML) Models | Training on existing data to predict properties of new molecules. nih.gov | Drug-likeness, synthetic accessibility, and other key developability parameters. researchgate.netresearchgate.net |
Broader Applications in Chemical Biology Beyond ADCs and Materials Science
While the primary application of this compound has been in the synthesis of ADCs, its versatile heterobifunctional nature opens up a wide range of possibilities in other areas of chemical biology and materials science. molecularcloud.orgaxispharm.compurepeg.com
In Chemical Biology:
Protein-Peptide Conjugates: This linker can be used to attach peptides with specific biological functions (e.g., cell-penetrating peptides, targeting ligands) to proteins, creating novel therapeutic or diagnostic agents. acs.orgreading.ac.uk
Fluorescent Labeling and Imaging: The propargyl group can be used to "click" on fluorescent dyes or other imaging agents, enabling the tracking and visualization of biomolecules in vitro and in vivo.
Immobilization of Biomolecules: The aldehyde functionality can be used to covalently attach proteins or other biomolecules to solid supports, such as beads or microarrays, for use in diagnostic assays or biocatalysis.
In Materials Science:
Hydrogel Formation: The ability of the linker to connect two different molecular entities can be exploited in the formation of functionalized hydrogels for applications in tissue engineering and controlled drug release. scbt.comcrimsonpublishers.com
Surface Modification: The linker can be used to modify the surfaces of nanoparticles or other materials to enhance their biocompatibility, introduce targeting capabilities, or attach specific functionalities. creativepegworks.comtandfonline.comnih.gov For example, PEGylating a nanoparticle surface can help it evade the immune system, prolonging its circulation time. crimsonpublishers.comnih.gov
The adaptability of the this compound linker, combined with the robustness of its orthogonal chemistries, positions it as a valuable tool for a diverse array of applications beyond its initial focus in ADC development. molecularcloud.orgaxispharm.com
Q & A
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
